An In-depth Technical Guide to Axial Chirality and Atropisomerism in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-
An In-depth Technical Guide to Axial Chirality and Atropisomerism in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-
This guide provides a comprehensive technical overview of axial chirality and atropisomerism, focusing on the specific and illustrative case of 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl-. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles, synthesis, resolution, and characterization of atropisomeric compounds.
Introduction: Beyond Point Chirality
In the landscape of stereochemistry, chirality is most commonly associated with a stereogenic center, typically an asymmetrically substituted carbon atom. However, a fascinating and increasingly important form of stereoisomerism arises not from a point, but from an axis of chirality.[1][2] This phenomenon, known as axial chirality , occurs when the spatial arrangement of four groups about a chiral axis is such that the molecule is non-superimposable on its mirror image.[3]
A prominent manifestation of axial chirality is atropisomerism (from the Greek a, not, and tropos, turn). Atropisomers are stereoisomers that result from hindered rotation around a single bond.[4][5] If the energy barrier to this rotation is sufficiently high, the different rotational isomers (rotamers) can be isolated as distinct chemical entities.[6] For practical isolation at room temperature, this energy barrier should be approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) or greater, corresponding to a half-life of interconversion of at least 1000 seconds.[4]
Substituted biphenyls are the quintessential examples of atropisomerism. In an unsubstituted biphenyl, there is a low barrier to rotation around the central carbon-carbon single bond.[7] However, when bulky substituents are placed at the ortho positions (2, 2', 6, and 6'), steric hindrance can severely restrict this rotation, locking the two phenyl rings into a non-planar conformation and giving rise to stable, separable enantiomers.[7][8]
The significance of atropisomerism in drug development cannot be overstated. The distinct three-dimensional structures of atropisomers can lead to vastly different pharmacological and toxicological profiles.[9][10][11] As with enantiomers arising from chiral centers, it is often the case that one atropisomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive or contribute to off-target effects.[11] Therefore, the ability to synthesize, separate, and characterize atropisomeric compounds is a critical skill in modern medicinal chemistry.
This guide will use 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl- as a model system to explore the core principles and practical methodologies associated with atropisomerism.
The Genesis of Chirality in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-
The potential for atropisomerism in a biphenyl system is determined by the size of the substituents at the four ortho positions. In our target molecule, 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl-, we have three ortho substituents: a methoxy group (-OCH₃) and two methyl groups (-CH₃).
The steric hindrance between the 2-methoxy group on one ring and the 2',6'-dimethyl groups on the other ring forces the two aromatic rings out of planarity. This creates a chiral axis along the C1-C1' bond. The molecule can exist in two stable, non-superimposable mirror-image conformations, which are the (Ra) and (Sa) enantiomers.
A placeholder for a proper chemical structure diagram of the (Ra) and (Sa) enantiomers. Caption: The (Ra) and (Sa) enantiomers of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.
Rotational Energy Barrier
The stability of these atropisomers is dictated by the magnitude of the rotational energy barrier. Rotation around the C1-C1' bond requires the ortho substituents to pass by each other, leading to a high-energy, planar transition state. The difference in energy between the ground state (non-planar) and the transition state determines the rate of interconversion (racemization).
Caption: Energy profile for rotation around the C1-C1' bond in a hindered biphenyl.
Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-
The synthesis of asymmetrically substituted biphenyls is a well-established field, with modern cross-coupling reactions offering high efficiency. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, given its tolerance of a wide range of functional groups and generally high yields.[12][13] An alternative, classic approach is the Ullmann coupling, which involves the copper-mediated reaction of two aryl halides.[14][15] While requiring harsher conditions, it remains a viable method.[16]
Below is a plausible synthetic workflow for our target molecule via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure. Optimization of catalyst, base, solvent, and temperature may be required for maximum yield.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-1-methoxy-3-methylbenzene (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base like sodium carbonate (2.5 eq).
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Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the racemic biphenyl product.
Causality Behind Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective at catalyzing the cross-coupling of aryl halides with boronic acids.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
Resolution and Characterization of Atropisomers
The racemic mixture produced by the synthesis must be separated into its constituent enantiomers for biological testing and further characterization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[17][18]
Chiral HPLC Resolution
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and thus, separation.
Workflow:
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